REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:9]([OH:12])[C:10]=1[OH:11])=[O:5])[CH3:2].[CH2:25](O)[CH2:26]O>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:9]2[O:12][CH2:25][CH2:26][O:11][C:10]=12)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1O)O)C(=O)OCC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
The residue was diluted with diethyl ether
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
CUSTOM
|
Details
|
The tributylphosphine oxide was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on silica gel (eluant: ethyl acetate/hexane=3/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C2C(=C(N1CC1=CC=CC=C1)C(=O)OCC)OCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |